molecular formula C3H6N4O B14272531 N~3~-Methyl-1,2,5-oxadiazole-3,4-diamine CAS No. 185505-88-8

N~3~-Methyl-1,2,5-oxadiazole-3,4-diamine

Cat. No.: B14272531
CAS No.: 185505-88-8
M. Wt: 114.11 g/mol
InChI Key: XUTZXXIKECSFKD-UHFFFAOYSA-N
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Description

N³-Methyl-1,2,5-oxadiazole-3,4-diamine is a derivative of 1,2,5-oxadiazole (furazan), a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The parent compound, 1,2,5-oxadiazole-3,4-diamine (CAS 17220-38-1), is commercially available and serves as a precursor for synthesizing bioactive molecules and energetic materials . This derivative retains the 1,2,5-oxadiazole core but replaces one amine group with a methyl substituent, reducing nucleophilicity while enhancing lipophilicity .

Properties

CAS No.

185505-88-8

Molecular Formula

C3H6N4O

Molecular Weight

114.11 g/mol

IUPAC Name

3-N-methyl-1,2,5-oxadiazole-3,4-diamine

InChI

InChI=1S/C3H6N4O/c1-5-3-2(4)6-8-7-3/h1H3,(H2,4,6)(H,5,7)

InChI Key

XUTZXXIKECSFKD-UHFFFAOYSA-N

Canonical SMILES

CNC1=NON=C1N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-Methyl-1,2,5-oxadiazole-3,4-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazides with methyl ketones in the presence of a base such as potassium carbonate (K~2~CO~3~), which facilitates the cleavage of C-C bonds followed by cyclization . Another method involves the use of acylhydrazides and acylbenzotriazoles in the presence of triphenylphosphine and trichloroisocyanuric acid, which provides high yields of the desired oxadiazole derivatives .

Industrial Production Methods

Industrial production of N3-Methyl-1,2,5-oxadiazole-3,4-diamine may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N~3~-Methyl-1,2,5-oxadiazole-3,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce a wide range of functionalized oxadiazole derivatives .

Comparison with Similar Compounds

Comparison with Structural Analogs and Isomers

Structural Analogs within the 1,2,5-Oxadiazole Family

1,2,5-Oxadiazole-3,4-diamine (Parent Compound)
  • Structure : Two amine groups at positions 3 and 3.
  • Reactivity: Highly reactive in Paal–Knorr reactions with α-diketones (e.g., 2,5-hexanedione) to form pyrrole-substituted derivatives like 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine .
  • Applications : Used in energetic compositions and as a precursor for polycyclic bioactive compounds .
3-N-Propyl-1,2,5-oxadiazole-3,4-diamine
  • Structure : Propyl substituent at the N³ position.
  • Synthesis : Alkylation strategies similar to those used for the methyl derivative .
3-[3-(4-Chlorophenoxy)propyl]-2-(4-chlorophenyl)quinazolin-4-one
  • Structure: Combines a 1,2,5-oxadiazole moiety with a quinazolinone scaffold.

Table 1: Comparison of 1,2,5-Oxadiazole Derivatives

Compound Name Substituents Key Reactivity/Activity Reference
1,2,5-Oxadiazole-3,4-diamine -NH₂ at C3, C4 Paal–Knorr reactions; energetic materials
N³-Methyl-1,2,5-oxadiazole-3,4-diamine -NH₂ at C4, -CH₃ at N3 Enhanced lipophilicity; reduced nucleophilicity
3-N-Propyl derivative -NH₂ at C4, -C₃H₇ at N3 Higher lipophilicity; potential CNS activity

Comparison with 1,3,4-Oxadiazole Isomers

1,3,4-Oxadiazoles differ in ring atom arrangement (oxygen at position 1, nitrogen at 3 and 4), leading to distinct electronic properties and biological activities.

5-(4-Bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine (A3)
  • Structure : Bromophenyl and chloronitrophenyl substituents.
  • Activity : Exhibits antimicrobial and anticancer properties due to electron-deficient aromatic groups .
  • Synthesis : DDQ-promoted cyclization of acid hydrazides and aldehydes .
3-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted Anilines
  • Structure : Cyclohexyl and substituted aniline groups.
  • Activity : Anticancer (via MTT assay) and antidiabetic activity attributed to the cyclohexyl group’s hydrophobic interactions .

Table 2: Key Differences Between 1,2,5- and 1,3,4-Oxadiazoles

Property 1,2,5-Oxadiazoles 1,3,4-Oxadiazoles
Ring Atom Positions O at 1, N at 2 and 5 O at 1, N at 3 and 4
Electronic Effects Less electron-deficient More electron-deficient
Common Applications Energetic materials, precursors Antimicrobial, anticancer agents
Example Bioactivity Limited direct reports MTT assay IC₅₀: 10–50 μM

Functionalization and Reactivity

  • N³-Methyl Derivative: Methylation reduces participation in cyclization reactions (e.g., Paal–Knorr) compared to the parent diamine, limiting its utility in synthesizing polycyclic compounds .
  • 1,3,4-Oxadiazoles : More amenable to multi-component syntheses (e.g., four-component reactions yielding benzaldehyde derivatives with 82–86% yields) due to their electron-deficient core .

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